![molecular formula C28H26N2O3 B10839884 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives. These compounds have been studied for their potential as inhibitors of mitochondrial thymidine kinase-2 (TK-2), an enzyme involved in the phosphorylation of deoxynucleosides to their corresponding monophosphates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine involves the tethering of the thymine base to a distal triphenylmethoxy moiety through a polymethylene chain . The synthetic route typically includes the following steps:
Formation of the Triphenylmethoxy Intermediate: The triphenylmethoxy group is synthesized through the reaction of triphenylmethanol with an appropriate halogenated compound under basic conditions.
Coupling with Thymine: The triphenylmethoxy intermediate is then coupled with thymine through a polymethylene chain or an ethoxyethyl spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective sourcing of reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the triphenylmethoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thymine base, while substitution reactions may result in modified triphenylmethoxy groups .
Aplicaciones Científicas De Investigación
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine involves its interaction with mitochondrial thymidine kinase-2 (TK-2). The compound competitively inhibits TK-2 with respect to thymidine and uncompetitively with respect to ATP . This inhibition prevents the phosphorylation of deoxynucleosides, thereby interfering with DNA synthesis and repair processes .
Comparación Con Compuestos Similares
Similar Compounds
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine is related to other N1-substituted thymine derivatives, such as:
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]uracil: Similar in structure but with a uracil base instead of thymine.
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]cytosine: Contains a cytosine base instead of thymine.
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]adenine: Features an adenine base instead of thymine.
Uniqueness
The uniqueness of this compound lies in its specific inhibitory activity against mitochondrial thymidine kinase-2 (TK-2), which distinguishes it from other similar compounds . Its structure-activity relationship studies have provided valuable insights into the design of potent TK-2 inhibitors .
Propiedades
Fórmula molecular |
C28H26N2O3 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
5-methyl-1-[(Z)-4-trityloxybut-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H26N2O3/c1-22-21-30(27(32)29-26(22)31)19-11-12-20-33-28(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-18,21H,19-20H2,1H3,(H,29,31,32)/b12-11- |
Clave InChI |
BHMZJUVAVWRNLN-QXMHVHEDSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)C/C=C\COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CC=CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



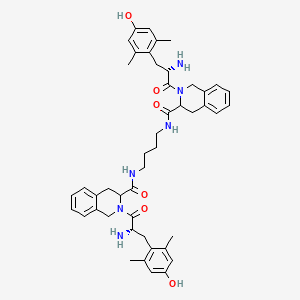
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
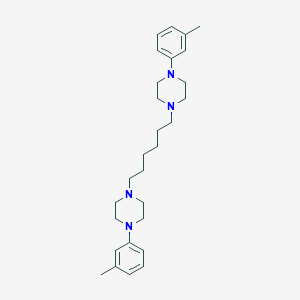
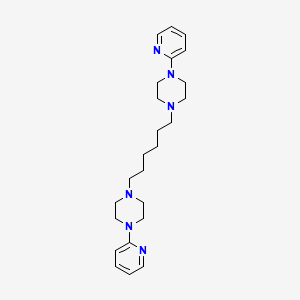
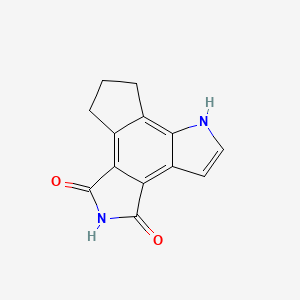

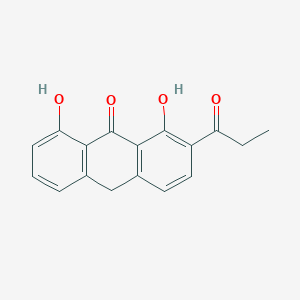
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)